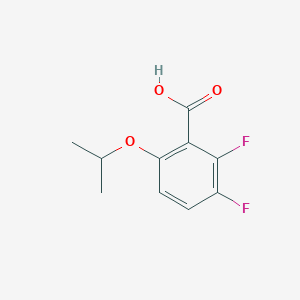

2,3-Difluoro-6-isopropoxybenzoic acid

Description

The exact mass of the compound this compound is 216.05980050 g/mol and the complexity rating of the compound is 233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-6-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-5(2)15-7-4-3-6(11)9(12)8(7)10(13)14/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWSHLYLYLPSRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=C(C=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401245532 | |

| Record name | Benzoic acid, 2,3-difluoro-6-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1917346-66-7 | |

| Record name | Benzoic acid, 2,3-difluoro-6-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1917346-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3-difluoro-6-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Difluoro 6 Isopropoxybenzoic Acid and Its Precursors

Historical and Contemporary Approaches to Ortho-Fluorinated Benzoic Acid Synthesis

The synthesis of benzoic acids featuring a fluorine substituent at the ortho position is a topic of significant interest due to the utility of these compounds as building blocks in pharmaceuticals and agrochemicals. nih.gov Historically, methods often relied on diazotization of anthranilic acids followed by a thermal decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source, a transformation known as the Balz-Schiemann reaction. A modified version, which avoids the need for anhydrous conditions and specialized equipment, demonstrates the conversion of anthranilic acid to o-fluorobenzoic acid and is suitable for laboratory-scale preparations. uark.edu

Contemporary methods have expanded the synthetic arsenal, offering milder conditions and broader substrate scopes. One notable modern approach involves the direct nucleophilic fluorination of activated precursors. For instance, readily available 1-arylbenziodoxolones can undergo nucleophilic fluorination using fluoride salts like cesium fluoride (CsF) in polar aprotic solvents. arkat-usa.orgumn.edu This method provides a direct, single-step route to 2-fluorobenzoic acids. arkat-usa.org The efficiency of this transformation can be highly dependent on the substituents present on the benziodoxolone precursor, with electron-withdrawing groups often enhancing reactivity. arkat-usa.org Furthermore, transition metal-catalyzed C-H functionalization has emerged as a powerful tool, where a directing group can guide a metal catalyst to activate a specific C-H bond for subsequent transformation, including fluorination. acs.org

Regioselective Functionalization Strategies for Difluorobenzoic Acid Scaffolds

The presence of two fluorine atoms on the benzene (B151609) ring significantly influences its electronic properties and reactivity. The development of regioselective methods to introduce additional functional groups onto a difluorinated scaffold is crucial for the synthesis of molecules like 2,3-difluoro-6-isopropoxybenzoic acid.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The methodology relies on a directing metalation group (DMG) which coordinates to an organolithium base (e.g., n-butyllithium or sec-butyllithium), facilitating deprotonation of the proximal ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles, including carbon dioxide to form a carboxylic acid. wikipedia.org

The carboxylate group itself can act as a DMG, as can ether functionalities like methoxy (B1213986) or the target isopropoxy group. wikipedia.orgunblog.fr In the context of synthesizing this compound, a plausible strategy involves the DoM of a 2,3-difluoro-isopropoxybenzene precursor. The isopropoxy group would direct the lithiation to the C6 position, after which quenching with solid CO2 (dry ice) would install the carboxylic acid moiety. The fluorine atoms themselves also influence the acidity of adjacent protons and can play a role in directing metalation. acs.orgnih.gov The choice of base and reaction conditions, such as temperature and additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), is critical for achieving high regioselectivity and yield. baranlab.org

Table 1: Examples of Directed ortho-Metalation on Substituted Arenes

| Directing Group (DMG) | Substrate | Base/Conditions | Electrophile | Product | Ref. |

| -COOH | 4-Fluorobenzoic Acid | s-BuLi/TMEDA, -78°C | E+ | 3-Substituted-4-fluorobenzoic acid | unblog.fr |

| -OMe | o-Anisic Acid | s-BuLi/TMEDA, -78°C | E+ | 3-Substituted-2-methoxybenzoic acid | unblog.fr |

| -F | 1,2-Difluorobenzene | n-BuLi, -78°C | (CH3)3B, then H2O2 | 2,3-Difluorophenol | [1 (from search)] |

| -OC(O)NR2 | Phenyl Carbamate | s-BuLi/TMEDA, -78°C | E+ | Ortho-substituted phenyl carbamate | baranlab.org |

The halogen-dance reaction describes the base-catalyzed migration of a halogen (typically bromine or iodine) around an aromatic ring. wikipedia.orgresearchgate.net The reaction proceeds via a series of deprotonation and halogen-metal exchange steps, ultimately driven by the formation of the most thermodynamically stable organometallic intermediate. wikipedia.org While a powerful tool for accessing otherwise hard-to-reach isomers, this reaction is generally not observed for fluorine or chlorine atoms, which are more commonly employed as non-migrating directing groups in such transformations. researchgate.netclockss.org Therefore, a halogen-dance pathway is not a primary strategy for manipulating the fluoro-substituents in the target compound's precursors.

A more relevant pathway for functionalizing highly fluorinated arenes is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of fluorine atoms activates the aromatic ring toward attack by nucleophiles, displacing a leaving group (often another halide). This is particularly effective when the leaving group is positioned ortho or para to activating groups. For example, the synthesis of 2,3-difluoro-6-nitrophenol (B104600) can be achieved by reacting 2,3,4-trifluoronitrobenzene with a hydroxide (B78521) source, where the fluoride at the C4 position is displaced. This nitro-substituted phenol (B47542) is a potential precursor that could undergo further transformations.

Etherification Reactions for the Introduction of the Isopropoxy Moiety

A key step in the synthesis of the target molecule is the formation of the aryl isopropyl ether bond. Several classical and modern methods are available for this transformation.

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl halide via an S_N2 mechanism. byjus.commasterorganicchemistry.com To form the isopropoxy ether on a difluorophenol precursor (such as 2,3-difluoro-6-hydroxybenzoic acid nih.gov), the phenol would first be deprotonated with a suitable base (e.g., sodium hydride, NaH) to form the phenoxide. This nucleophilic phenoxide would then react with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane.

A significant challenge in this specific application is the nature of the alkyl halide. The Williamson synthesis works best with primary alkyl halides. masterorganicchemistry.comorganicchemistrytutor.com Secondary halides, like 2-bromopropane, are prone to undergoing a competing E2 elimination reaction, especially with a strong, sterically unhindered base like a phenoxide, which would produce propene instead of the desired ether. masterorganicchemistry.comorganicchemistrytutor.com Careful selection of reaction conditions (temperature, solvent) is necessary to maximize the substitution product over the elimination byproduct.

Table 2: Comparison of Etherification Strategies for Aryl Isopropyl Ethers

| Method | Nucleophile | Electrophile | Key Conditions/Catalyst | Advantages | Limitations | Ref. |

| Williamson | Phenoxide | Isopropyl Halide | Base (e.g., NaH, K2CO3) | Simple, inexpensive reagents | E2 elimination with secondary halides is a major side reaction | byjus.commasterorganicchemistry.com |

| Mitsunobu | Phenol | Isopropanol (B130326) | PPh3, DEAD/DIAD | Mild conditions, high functional group tolerance | Stoichiometric reagents, phosphine (B1218219) oxide byproduct can be difficult to remove | wikipedia.orgorganic-chemistry.org |

| Ullmann | Phenol | Aryl Halide | Copper Catalyst (e.g., CuI), Base | Good for aryl-aryl ethers, can be low cost | Often requires high temperatures, ligand may be needed | wikipedia.orgumich.edu |

| Buchwald-Hartwig | Phenol | Aryl Halide | Palladium Catalyst, Ligand (e.g., phosphine-based), Base | Very broad scope, mild conditions, high yields | Catalyst/ligand cost, sensitivity to air/moisture | organic-chemistry.orgwikipedia.org |

The Mitsunobu reaction offers a milder alternative for ether synthesis, converting an alcohol into an effective leaving group in situ. wikipedia.orgorganic-chemistry.org In this case, a difluorophenol precursor would be treated with isopropanol in the presence of a phosphine (typically triphenylphosphine (B44618), PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction generally proceeds under neutral, low-temperature conditions, which minimizes the elimination side reactions that plague the Williamson synthesis when using secondary alcohols. organic-chemistry.org This makes the Mitsunobu reaction a highly attractive method for installing the isopropoxy group. The primary drawbacks are the use of stoichiometric amounts of reagents and the formation of triphenylphosphine oxide and hydrazine (B178648) byproducts, which can complicate purification. organic-chemistry.org

Modern organometallic chemistry provides powerful, catalytic alternatives for C-O bond formation.

Ullmann Condensation: This copper-catalyzed reaction couples an alcohol or phenol with an aryl halide. wikipedia.org While traditionally requiring harsh conditions (high temperatures, stoichiometric copper), modern variations use soluble copper catalysts with specific ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgumich.edu It is a viable, low-cost alternative to palladium-based systems.

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for forming aryl ethers. organic-chemistry.orgwikipedia.org It can couple a wide range of phenols and alcohols with aryl halides and pseudohalides under relatively mild conditions with high functional group tolerance. wikipedia.org The choice of palladium precursor, phosphine ligand, and base is critical to the success of the reaction. This method represents the state-of-the-art for constructing challenging C-O bonds. princeton.edu

Advanced Synthetic Routes to this compound

The construction of this compound can be approached through advanced synthetic strategies that prioritize efficiency, complexity-building, and sustainability. These include the application of multicomponent reactions and the integration of green chemistry principles to optimize the synthesis.

A plausible and efficient pathway to the target molecule involves the initial synthesis of a key precursor, 2,3-difluoro-6-hydroxybenzoic acid, followed by etherification to introduce the isopropoxy group. An alternative strategy begins with the synthesis of an isopropoxy-substituted aromatic precursor, which is then converted to the final benzoic acid. For instance, a common route to analogous 2,3-difluoro-6-alkoxybenzoic acids starts with a difluoro-anisole derivative, which is then formylated and oxidized. chemicalbook.comgoogle.com

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer a powerful strategy for the rapid assembly of complex molecules. youtube.comchemicalbook.comnih.govnih.govrsc.org Similarly, cascade reactions, in which a series of intramolecular transformations are triggered by a single event, can efficiently build molecular complexity. nih.govnih.govsemanticscholar.org

While a specific one-pot MCR for this compound is not prominently documented, a hypothetical MCR approach could be designed. For instance, a three-component reaction involving a suitably substituted 1,3-dicarbonyl compound, an activated difluoro-alkene, and an isopropoxide source could theoretically construct a core aromatic ring with the desired substitution pattern.

Cascade reactions are more plausibly applied in the synthesis of precursors. For example, a cascade process could be initiated on a polyfluorinated aromatic ring, such as 1,2,3-trifluorobenzene, where sequential nucleophilic aromatic substitution reactions first with a hydroxyl source and then isopropoxide, followed by a directed ortho-metalation and carboxylation, could lead to the target molecule in a streamlined, though technically challenging, sequence. The development of such cascade reactions for the synthesis of highly substituted fluorinated molecules is an active area of research. chemicalbook.com

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are integral to modern synthetic design, aiming to reduce the environmental impact of chemical processes. youtube.comlucp.netnih.govmdpi.comresearchgate.netunibo.it The synthesis of this compound can be optimized using these principles.

A key consideration is the choice of solvents. Traditional syntheses may employ volatile organic compounds (VOCs). Green alternatives include the use of water, ionic liquids, or deep eutectic solvents, which can offer lower toxicity, reduced flammability, and potential for recycling. lucp.netnih.govmdpi.com For instance, the etherification of 2,3-difluoro-6-hydroxybenzoic acid via a Williamson ether synthesis could be adapted to use a greener solvent system, potentially with phase-transfer catalysis to enhance reaction rates. masterorganicchemistry.comwikipedia.orgbyjus.comnumberanalytics.com

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another critical metric. The plausible synthesis involving the oxidation of 2,3-difluoro-6-isopropoxybenzaldehyde (B6326973) to the corresponding benzoic acid using hydrogen peroxide is an example of a high atom economy reaction, with water as the only significant byproduct. google.com

Energy efficiency can be improved by using catalysis to lower reaction temperatures and pressures, or by employing alternative energy sources like microwave irradiation, which can significantly shorten reaction times. wikipedia.orgnumberanalytics.com

Analytical Techniques for Reaction Progress Monitoring and Purity Assessment

Rigorous analytical monitoring is crucial for the successful synthesis of this compound, ensuring optimal reaction conditions and the purity of the final product.

In-situ Spectroscopic Methods (e.g., IR, Raman, NMR for kinetics)

In-situ (in the reaction mixture) spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions, providing kinetic data and insights into reaction mechanisms without the need for sampling. mdpi.comresearchgate.netyoutube.comyoutube.com

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can track the progress of a reaction by monitoring the disappearance of reactant peaks and the appearance of product peaks. For instance, in the oxidation of 2,3-difluoro-6-isopropoxybenzaldehyde to the carboxylic acid, IR spectroscopy could monitor the disappearance of the aldehyde C-H stretch (around 2720 cm⁻¹) and the carbonyl (C=O) stretch (around 1700 cm⁻¹), and the concurrent appearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the carboxylic acid carbonyl stretch (around 1725 cm⁻¹). mdpi.comyoutube.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is particularly useful for detailed kinetic analysis. In the Williamson ether synthesis step to form the isopropoxy group, ¹H NMR could be used to follow the disappearance of the phenolic -OH proton of the 2,3-difluoro-6-hydroxybenzoic acid precursor and the appearance of the characteristic septet and doublet signals of the isopropyl group in the product. rsc.orgresearchgate.netrsc.org Furthermore, ¹⁹F NMR can be a sensitive probe to monitor changes in the electronic environment of the fluorine atoms on the aromatic ring as the reaction progresses. rsc.orgresearchgate.netrsc.org

Table 1: Representative In-situ Spectroscopic Data for a Plausible Synthesis of this compound

| Synthetic Step | Technique | Reactant Signal | Product Signal |

| Etherification of 2,3-difluoro-6-hydroxybenzoic acid | ¹H NMR | Phenolic -OH (broad, ~9-10 ppm) | Isopropyl CH (septet, ~4.5 ppm), Isopropyl CH₃ (doublet, ~1.3 ppm) |

| Oxidation of 2,3-difluoro-6-isopropoxybenzaldehyde | IR Spectroscopy | Aldehyde C=O (~1700 cm⁻¹) | Carboxylic Acid C=O (~1725 cm⁻¹), Carboxylic Acid O-H (broad, ~3000 cm⁻¹) |

Chromatographic Analysis for Process Control

Chromatography is an indispensable tool for process control, allowing for the separation and quantification of reactants, intermediates, products, and impurities. americanpharmaceuticalreview.comsielc.comrsc.orgacs.org

High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic technique for monitoring the progress of the synthesis of aromatic acids. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier (like trifluoroacetic acid or formic acid), would be suitable for separating the relatively nonpolar starting materials from the more polar benzoic acid product. americanpharmaceuticalreview.comsielc.com By taking samples from the reaction mixture at various time points, the conversion of reactants and the formation of the product can be quantified, allowing for the determination of the optimal reaction time and conditions.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique for qualitative monitoring of reaction progress. google.com A spot of the reaction mixture on a TLC plate, developed with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes), can quickly show the disappearance of the starting material spot and the appearance of the product spot.

Table 2: Representative HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Product) | ~8.5 min (estimated) |

| Retention Time (Precursor Aldehyde) | ~7.2 min (estimated) |

Mechanistic Investigations of Reactions Involving 2,3 Difluoro 6 Isopropoxybenzoic Acid

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of chemical reactivity, though its behavior is significantly modulated by the adjacent substituents on the aromatic ring.

Esterification and Amidation Kinetics and Mechanisms

The conversion of 2,3-Difluoro-6-isopropoxybenzoic acid to its corresponding esters and amides is subject to notable steric and electronic effects.

Esterification: The acid-catalyzed esterification, typically proceeding through the AAC2 mechanism, is expected to be slow. The reaction involves the initial protonation of the carbonyl oxygen, followed by a nucleophilic attack from an alcohol. However, the presence of the bulky isopropoxy group at the ortho (C6) position creates significant steric hindrance around the carboxylic acid. This steric shield impedes the approach of the alcohol nucleophile, thereby reducing the rate of reaction. researchgate.net Studies on other 2,6-disubstituted benzoic acids confirm that such steric effects are a dominant factor in slowing esterification rates. researchgate.net While the electron-withdrawing fluorine atoms at the C2 and C3 positions increase the electrophilicity of the carboxyl carbon, this electronic enhancement is often insufficient to overcome the severe steric impediment. For comparison, the activation energy for the esterification of unsubstituted benzoic acid with butanol is approximately 58.4 kJ/mol; this value would be expected to be higher for this compound due to steric hindrance. dnu.dp.uaresearchgate.net To achieve efficient esterification, more forceful conditions or alternative methods, such as using highly reactive alkylating agents or coupling agents like those based on benzotriazole, may be necessary. researchgate.netorganic-chemistry.org

Amidation: The direct formation of amides from carboxylic acids and amines is a condensation reaction that requires the removal of water and is often thermodynamically unfavorable without activation. For a sterically hindered acid like this compound, direct thermal condensation with amines would require harsh conditions and likely result in low yields. Modern synthetic protocols utilize coupling agents (e.g., carbodiimides like DCC) or catalysts to facilitate this transformation under milder conditions. bohrium.com Titanium tetrachloride (TiCl4) has been shown to mediate the direct amidation of a wide range of carboxylic acids, although reactions involving sterically hindered substrates can still result in low conversions. nih.gov Boronic acid derivatives, particularly those with an ortho-iodo substituent, have also emerged as effective catalysts for direct amidation at room temperature, promoting the reaction through a proposed acylborate intermediate. acs.org In an iridium-catalyzed C-H activation approach for aminating benzoic acids, an ortho-fluoro substituent resulted in a higher kinetic isotope effect compared to an ortho-methyl group, suggesting the electronic nature of the ortho-substituent plays a key role in the activation step. nih.gov

Table 1: Comparison of Reaction Conditions for Carboxyl Group Functionalization

| Reaction Type | Substrate Type | Typical Conditions | Expected Outcome for this compound |

|---|---|---|---|

| Fischer Esterification | Unhindered Benzoic Acid | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat dnu.dp.uaresearchgate.net | Very slow reaction rate due to steric hindrance from ortho-isopropoxy group. researchgate.net |

| Catalytic Amidation | Sterically Hindered Acid | Amine, Coupling Agent (e.g., DCC, EDC) or Catalyst (e.g., Boronic Acid, TiCl₄) nih.govacs.org | Moderate to good yields possible, but may require optimized catalysts to overcome steric bulk. |

| Yamaguchi Esterification | Hindered Acids/Alcohols | 2,4,6-Trichlorobenzoyl chloride, DMAP organic-chemistry.org | Effective method for sterically demanding substrates, likely providing good yields. |

Decarboxylation Pathways and Derivatives

The removal of the carboxylic acid group from the aromatic ring can be achieved through several pathways, with the reaction's feasibility influenced by the ring's substituents. Electron-withdrawing groups, such as fluorine, are known to lower the thermal stability of benzoic acids and facilitate decarboxylation. aiche.org

Traditional methods for the decarboxylation of polyfluorobenzoic acids involve heating the substrate in a high-boiling solvent like quinoline (B57606) or N-methyl-2-pyrrolidone, often in the presence of a copper catalyst (e.g., Cu, CuO, or Cu₂O). patentcut.com For pentafluorobenzoic acid, kinetic studies in high-temperature water show a first-order reaction with an activation energy of around 150 kJ/mol. aiche.org This suggests that this compound could likely be decarboxylated under similar conditions to yield 1,2-difluoro-4-isopropoxybenzene.

More recently, milder, light-driven methods have been developed. A photoinduced, copper-catalyzed strategy allows for the decarboxylative fluorination of various benzoic acids at low temperatures. organic-chemistry.orgresearchgate.netacs.org This process proceeds through a radical mechanism involving a ligand-to-metal charge transfer (LMCT) to form an aryl radical, which can then be functionalized. researchgate.net While this specific method introduces another functional group, the underlying principle of generating an aryl radical via decarboxylation highlights a modern approach to cleaving the C-C bond under gentle conditions.

Table 2: Summary of Decarboxylation Methods for Fluorinated Benzoic Acids

| Method | Catalyst/Reagents | Conditions | Reference |

|---|---|---|---|

| Thermal Decarboxylation | Copper or Copper(I/II) Oxide | High temperature (100-200°C+) in quinoline or NMP | patentcut.com |

| Hydrothermal Decarboxylation | None (water as solvent) | High temperature water | aiche.org |

| Photoinduced Radical Decarboxylation | Copper(II) salts | Light irradiation (e.g., purple LED) at low temperature | organic-chemistry.orgresearchgate.net |

Aromatic Reactivity and Substitution Patterns

The reactivity of the benzene (B151609) ring is heavily influenced by the directing and activating/deactivating nature of its substituents.

Electrophilic Aromatic Substitution on the Difluorinated Arene

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich aromatic ring. The outcome of this reaction on this compound is determined by the cumulative effects of its substituents. wikipedia.org

-COOH (Carboxylic Acid): A moderately deactivating group and a meta-director due to its electron-withdrawing nature. organicchemistrytutor.com

-F (Fluoro): A weakly deactivating group but an ortho, para-director. Its deactivating character comes from a strong -I (inductive) effect, while its directing ability comes from a weaker +M (mesomeric/resonance) effect. wikipedia.orgorganicchemistrytutor.com

-O-iPr (Isopropoxy): A strongly activating group and an ortho, para-director, donating electron density to the ring via a powerful +M effect. youtube.com

Table 3: Substituent Effects in Electrophilic Aromatic Substitution (EAS)

| Substituent (Position) | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -COOH (C1) | -I, -M (Withdrawing) | Deactivating | Meta |

| -F (C2, C3) | -I > +M (Net Withdrawing) | Deactivating | Ortho, Para |

| -O-iPr (C6) | +M > -I (Donating) | Strongly Activating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine Activation

In contrast to EAS, nucleophilic aromatic substitution (SNAr) is favored on electron-poor aromatic rings. libretexts.orgmasterorganicchemistry.com The presence of three electron-withdrawing groups (-F, -F, -COOH) makes the ring of this compound highly susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks a carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second step, the leaving group is eliminated, restoring the ring's aromaticity. For this mechanism to be effective, the negative charge of the intermediate must be stabilized by electron-withdrawing groups at the ortho and/or para positions. libretexts.org

In this molecule, both fluorine atoms can act as leaving groups. Fluorine is an excellent leaving group in SNAr reactions. This is somewhat counterintuitive, as F⁻ is a poor leaving group in SN1/SN2 reactions. However, in SNAr, the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating this key step. libretexts.org SNAr reactions on polyfluoroarenes are common and can be controlled to achieve selective substitution. mdpi.com The regioselectivity of substitution (i.e., whether the C2-F or C3-F is replaced) would depend on the specific nucleophile and reaction conditions, with attack generally favored at positions that are ortho or para to the strongest electron-withdrawing substituents. Organic photoredox catalysis has also enabled the nucleophilic defluorination of even unactivated fluoroarenes under mild conditions. nih.gov

Role of Fluorine Atoms in Aromatic Ring Reactivity

The two fluorine atoms at the C2 and C3 positions play a crucial and dualistic role in the chemical behavior of this compound.

Modulation of Electronic Properties: Through their powerful inductive electron-withdrawing (-I) effect, the fluorine atoms decrease the electron density of the entire aromatic ring. This has two major consequences:

Deactivation towards EAS: The ring becomes less nucleophilic and therefore less reactive towards electrophiles. wikipedia.org

Activation towards SNAr: The ring becomes more electrophilic, making it a prime target for attack by nucleophiles. libretexts.orgmdpi.com

Directing Group in EAS: While the inductive effect deactivates the ring, the ability of fluorine's lone pairs to donate into the ring via resonance (+M effect) directs incoming electrophiles to the ortho and para positions. However, since the -I effect dominates, the net result is deactivation. wikipedia.orgorganicchemistrytutor.com

Leaving Group in SNAr: The fluorine atoms serve as excellent leaving groups in nucleophilic aromatic substitution reactions. The stability of the fluoride (B91410) ion combined with the acceleration of the initial nucleophilic attack due to fluorine's electronegativity makes C-F bond cleavage a favorable pathway in SNAr. libretexts.org

Conformational Influence: An ortho-fluoro substituent can engage in an intramolecular hydrogen bond with the hydrogen of the carboxylic acid group. This interaction can stabilize certain conformers of the molecule, potentially influencing its physical properties and reactivity. uc.ptresearchgate.net In this compound, the C2-fluorine is positioned to interact with the carboxylic acid, potentially affecting the orientation of the -COOH group and its accessibility for reactions.

Inductive and Mesomeric Effects on Electron Density Distribution

The electronic character of this compound is governed by a complex interplay of inductive and mesomeric (or resonance) effects from its substituents. The two fluorine atoms, the isopropoxy group, and the carboxylic acid group each impart distinct electronic influences on the benzene ring, thereby modulating the electron density distribution and influencing the molecule's reactivity.

The carboxylic acid group (-COOH) is an electron-withdrawing group, primarily through a negative mesomeric effect (-M) and a negative inductive effect (-I). It deactivates the benzene ring by pulling electron density away from it.

| Substituent | Inductive Effect | Mesomeric Effect | Overall Electronic Character |

| Fluoro (-F) | Strongly withdrawing (-I) | Weakly donating (+M) | Primarily electron-withdrawing |

| Isopropoxy (-OCH(CH₃)₂) | Withdrawing (-I) | Strongly donating (+M) | Primarily electron-donating |

| Carboxylic Acid (-COOH) | Withdrawing (-I) | Withdrawing (-M) | Strongly electron-withdrawing |

Impact on Aromaticity and Stability of Intermediates

The substituents on the this compound ring influence the aromaticity and the stability of potential reaction intermediates. Aromaticity is related to the delocalization of π-electrons within the ring, and any factor that disrupts this delocalization can affect the stability of the molecule.

In electrophilic aromatic substitution reactions, the stability of the carbocation intermediate (the sigma complex or arenium ion) is paramount. The electron-donating +M effect of the isopropoxy group can significantly stabilize this intermediate by delocalizing the positive charge. Conversely, the electron-withdrawing fluorine atoms and the carboxylic acid group destabilize the carbocation intermediate. The stability of intermediates in reactions of substituted aromatic radicals can also be influenced by these electronic effects, potentially guiding reaction pathways toward the formation of specific products. researchgate.net

The presence of both electron-donating and electron-withdrawing groups can lead to a "push-pull" electronic environment. This can impact the ground-state aromaticity and the energy barriers for reactions that involve disruption of the aromatic system. For instance, the acidity of substituted benzoic acids is directly related to the stability of the conjugate base (carboxylate anion) formed upon deprotonation. nih.gov Electron-withdrawing groups, like fluorine, stabilize the negative charge of the carboxylate, thereby increasing the acidity of the benzoic acid. nih.govmdpi.com The electron-donating isopropoxy group would generally be expected to decrease acidity. intermediateorgchemistry.co.uk The net effect on acidity and intermediate stability is a balance of these opposing influences. nih.gov

Influence of the Isopropoxy Group on Stereoelectronic Properties

Stereoelectronic effects are orbital interactions that dictate the geometry and reactivity of a molecule. wikipedia.org The isopropoxy group in this compound plays a crucial role in defining the molecule's stereoelectronic landscape.

Conformational Analysis and Steric Hindrance

Conformational analysis of similar ortho-substituted aromatic compounds, such as carvacrol (B1668589) derivatives, has shown that the rotation of an isopropyl group can be restricted, leading to distinct syn and anti conformers with significant energy barriers between them. mdpi.com For this compound, the most stable conformation would likely position the bulky isopropyl group to minimize steric clashes with the neighboring groups. This preferred conformation can be predicted and analyzed using computational methods. mdpi.comrsc.org The steric bulk of the isopropoxy group can also influence the approach of reagents in a chemical reaction, potentially blocking certain reaction sites and directing reactants to less hindered positions.

Electronic Contributions to Reactivity (e.g., through hyperconjugation)

Beyond the primary mesomeric effect, the isopropoxy group can engage in more subtle electronic interactions such as hyperconjugation. Hyperconjugation involves the delocalization of electrons from a filled bonding orbital (like a C-H σ-bond) into an adjacent empty or partially filled anti-bonding orbital. wikipedia.orgeoquimica.com

Furthermore, stereoelectronic effects involving the oxygen lone pairs are critical. The orientation of these lone pairs relative to the ring's π-system and adjacent anti-bonding orbitals (like σ* orbitals of the C-F bonds) can lead to stabilizing interactions that influence conformation and reactivity, similar to the well-known anomeric effect in sugars. rsc.org

Computational Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) Calculations for Energy Landscapes

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanistic details of chemical reactions. bohrium.comnih.gov For a molecule like this compound, DFT calculations can provide invaluable insights into reaction pathways and the structures of transition states.

By employing functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d) or larger), it is possible to model the energy landscape of a given reaction. researchgate.netnih.gov These calculations can identify the lowest energy conformations of the reactant, the structures of intermediates and products, and the transition state structures that connect them. The calculated energy differences can then be used to determine activation barriers and reaction energies, providing a quantitative understanding of the reaction's feasibility and kinetics. nih.gov

For example, DFT studies on substituted benzoic acids have been used to accurately calculate gas-phase acidities and to understand the contributions of inductive and resonance effects. mdpi.com Similar computational approaches could be applied to this compound to explore various reaction mechanisms, such as electrophilic substitution, nucleophilic attack, or reactions at the carboxylic acid group. The calculations can also elucidate the role of the various substituents in stabilizing or destabilizing transition states, thereby explaining observed regioselectivity and reactivity patterns. nih.gov

| Computational Method | Application in Studying this compound |

| Geometry Optimization | Determination of the lowest energy conformations, bond lengths, and bond angles. Analysis of steric hindrance. nih.gov |

| Frequency Calculations | Confirmation of minima and transition states on the potential energy surface. Calculation of thermochemical data (e.g., free energy). |

| Transition State Search (e.g., QST3, Berny) | Locating the structure and energy of transition states for proposed reaction steps. bohrium.com |

| Intrinsic Reaction Coordinate (IRC) | Verifying that a found transition state connects the correct reactant and product minima. bohrium.com |

| Natural Bond Orbital (NBO) Analysis | Quantifying electronic effects like charge distribution, inductive effects, and hyperconjugative interactions. nih.gov |

Ab Initio Molecular Dynamics Simulations

A comprehensive search of scientific literature and chemical databases has revealed no specific studies employing ab initio molecular dynamics (AIMD) simulations for the investigation of reaction mechanisms involving this compound. While AIMD is a powerful computational method for elucidating reaction pathways and dynamics, its application to this particular compound has not been documented in publicly available research.

Computational chemistry studies, including AIMD, have been conducted on related benzoic acid derivatives. nih.govchemicalregister.com These investigations provide insights into properties such as dimer formation, the influence of substituents on acidity, and interactions with surfaces. nih.govchemicalbook.com For instance, studies on 4-substituted benzoic acids have utilized ab initio calculations to develop theoretical substituent scales, and research on 2-hydroxy and 2,4-dihydroxy benzoic acids has employed Density Functional Theory (DFT) and ab initio methods to analyze their structure and spectra. nih.govchemicalregister.com However, these findings are not directly transferable to this compound due to the unique electronic and steric effects of the difluoro and isopropoxy substituents.

The absence of specific AIMD data for this compound means that a detailed analysis of its reaction dynamics, transition states, and solvent effects at this level of theory is not currently possible. Future computational studies are necessary to provide the detailed, time-resolved atomic-level understanding of its chemical behavior that AIMD simulations can offer.

Derivatization and Functionalization Strategies of 2,3 Difluoro 6 Isopropoxybenzoic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid group of 2,3-Difluoro-6-isopropoxybenzoic acid is a prime site for derivatization, readily undergoing esterification and amidation reactions to yield a variety of ester and amide derivatives. These reactions are fundamental in medicinal chemistry and materials science for modulating the physicochemical properties of the parent molecule.

Esterification with Various Alcohols and Phenols

The esterification of this compound can be achieved through several established methods. Direct esterification with alcohols or phenols under acidic catalysis is a common approach. However, due to the steric hindrance and electronic effects of the ortho-isopropoxy and ortho-fluoro substituents, this method may require harsh conditions and result in moderate yields.

A more efficient route involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. Treatment of this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield 2,3-difluoro-6-isopropoxybenzoyl chloride. This acyl chloride can then be reacted with a wide range of alcohols and phenols in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine (B128534), to afford the corresponding esters in high yields. Phenols, being less nucleophilic than alcohols, may require activation, for instance, by conversion to the corresponding phenoxide with a base, to facilitate the reaction with the acyl chloride. libretexts.org

Table 1: Representative Esterification Reactions

| Alcohol/Phenol (B47542) | Reagents | Product |

| Methanol | SOCl₂, Pyridine | Methyl 2,3-difluoro-6-isopropoxybenzoate |

| Ethanol | (COCl)₂, Et₃N | Ethyl 2,3-difluoro-6-isopropoxybenzoate |

| Phenol | SOCl₂, NaOH | Phenyl 2,3-difluoro-6-isopropoxybenzoate |

| 4-Nitrophenol | (COCl)₂, Pyridine | 4-Nitrophenyl 2,3-difluoro-6-isopropoxybenzoate |

Amidation with Primary and Secondary Amines

Similar to esterification, the synthesis of amide derivatives of this compound is effectively carried out via the acyl chloride intermediate. The reaction of 2,3-difluoro-6-isopropoxybenzoyl chloride with primary or secondary amines provides the corresponding N-substituted amides. hud.ac.uk This method is generally high-yielding and tolerates a broad range of functional groups on the amine component. The reaction is typically performed in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

The choice of solvent and base can be critical, especially when dealing with less reactive amines or sensitive substrates. Dichloromethane and tetrahydrofuran (B95107) are common solvents, while triethylamine and diisopropylethylamine are frequently used as bases. For the synthesis of amides from aniline (B41778) derivatives, specialized conditions might be required to achieve high yields.

Table 2: Representative Amidation Reactions

| Amine | Reagents | Product |

| Aniline | SOCl₂, Pyridine | N-Phenyl-2,3-difluoro-6-isopropoxybenzamide |

| Benzylamine | (COCl)₂, Et₃N | N-Benzyl-2,3-difluoro-6-isopropoxybenzamide |

| Pyrrolidine | SOCl₂, Et₃N | (2,3-Difluoro-6-isopropoxyphenyl)(pyrrolidin-1-yl)methanone |

| Diethylamine | (COCl)₂, DIPEA | N,N-Diethyl-2,3-difluoro-6-isopropoxybenzamide |

Modification of the Aromatic Ring System

The difluorinated benzene (B151609) ring of this compound presents opportunities for further functionalization through electrophilic aromatic substitution and modern cross-coupling methodologies.

Halogenation and Nitration Studies

Halogenation: The introduction of additional halogen atoms onto the aromatic ring can significantly influence the electronic properties and biological activity of the molecule. The directing effects of the existing substituents (two fluorine atoms, an isopropoxy group, and a carboxylic acid group) will govern the regioselectivity of electrophilic halogenation. Based on the activating and directing properties of these groups, electrophilic attack is likely to occur at the positions ortho and para to the strongly activating isopropoxy group. However, the presence of two deactivating fluorine atoms and a meta-directing carboxylic acid will modulate this reactivity. For instance, the bromination of a similar compound, 2,3,4-trifluorobenzoic acid, has been achieved using a brominating agent in the presence of an oxidizing agent to produce 2,3,4-trifluoro-5-bromobenzoic acid with high regioselectivity. google.com A similar strategy could potentially be applied to this compound.

Nitration: The nitration of the aromatic ring introduces a versatile nitro group that can be further transformed into other functional groups, such as an amino group. The nitration of benzoic acid itself typically yields the meta-nitro product due to the deactivating, meta-directing nature of the carboxylic acid. truman.eduorgsyn.org In the case of this compound, the outcome of nitration will be a result of the interplay between the directing effects of all substituents. The powerful ortho, para-directing isopropoxy group would likely direct the incoming nitro group to the 4- or 6-position, while the carboxylic acid directs to the 5-position. The fluorine atoms also exert a deactivating effect. Continuous flow nitration has been successfully applied to complex substituted benzoic acids, offering a safe and efficient method for such transformations. soton.ac.uk

Table 3: Potential Aromatic Ring Modification Reactions

| Reaction | Reagents | Potential Product(s) |

| Bromination | Br₂, FeBr₃ or NBS, H₂SO₄ | Bromo-2,3-difluoro-6-isopropoxybenzoic acid |

| Iodination | I₂, HIO₃, H₂SO₄ | Iodo-2,3-difluoro-6-isopropoxybenzoic acid |

| Nitration | HNO₃, H₂SO₄ | Nitro-2,3-difluoro-6-isopropoxybenzoic acid |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

To utilize palladium-catalyzed cross-coupling reactions, a halogenated derivative of this compound is first required. As discussed in the halogenation section, such derivatives can potentially be synthesized.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. mdpi.com A bromo- or iodo- derivative of this compound could be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to generate biaryl compounds. rsc.orgrsc.orgnih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org A halogenated derivative of this compound could be reacted with various terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and a base to introduce an alkynyl moiety onto the aromatic ring.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction would enable the coupling of a halogenated this compound derivative with a wide range of primary or secondary amines, leading to the synthesis of various N-aryl or N-heteroaryl derivatives.

Table 4: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Typical Catalyst | Typical Ligand | Typical Base |

| Suzuki | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | Et₃N, DIPEA |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos, RuPhos | NaOtBu, K₃PO₄, Cs₂CO₃ |

Functionalization at the Isopropoxy Group

The isopropoxy group, while generally stable, can potentially undergo specific chemical transformations. One possible reaction is O-dealkylation to yield the corresponding phenol. This can be achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). The resulting 2,3-difluoro-6-hydroxybenzoic acid would be a valuable intermediate for further derivatization, for example, through etherification with different alkyl halides to introduce novel alkoxy groups.

Direct functionalization of the isopropyl group itself, for instance, through C-H activation, is a more challenging transformation but could offer a route to novel derivatives. Recent advances in C(sp³)–H functionalization might provide pathways to introduce functionality at the isopropyl moiety. nih.gov

Table 5: Potential Functionalization Reactions at the Isopropoxy Group

| Reaction | Reagents | Potential Product |

| O-Deisopropylation | BBr₃ or HBr | 2,3-Difluoro-6-hydroxybenzoic acid |

| Etherification (of the resulting phenol) | R-X, Base | 2,3-Difluoro-6-(alkoxy)benzoic acid |

Cleavage and Replacement Reactions of the Ether Linkage

The isopropoxy group, an ether linkage, is generally stable but can be cleaved under specific, often harsh, conditions using strong acids. This reaction provides a synthetic route to substituted phenols.

Acid-Mediated Cleavage: The most common method for cleaving aryl alkyl ethers is treatment with strong hydrogen halide acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI). openstax.org The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group. masterorganicchemistry.comyoutube.com

The subsequent step depends on the nature of the alkyl group. For this compound, the ether is attached to a secondary carbon (the isopropyl group). Cleavage is therefore likely to proceed through an SN1-type mechanism. openstax.org The protonated ether cleaves to form a stable secondary carbocation (the isopropyl cation) and 2,3-difluoro-6-hydroxybenzoic acid. The halide ion then attacks the carbocation to form an isopropyl halide. openstax.org Ethers with tertiary, benzylic, or allylic groups are particularly susceptible to cleavage via an SN1 mechanism because they can form stable intermediate carbocations. openstax.org It is important to note that nucleophilic substitution directly on the sp²-hybridized carbon of the phenyl ring does not occur. masterorganicchemistry.com

Reaction Scheme: Ether Cleavage

Reactant : this compound

Reagents : Excess HBr or HI, heat

Products : 2,3-Difluoro-6-hydroxybenzoic Acid, 2-bromopropane (B125204) (or 2-iodopropane)

| Reaction | Reagents | Mechanism | Products |

| Ether Cleavage | HBr or HI (conc.), Heat | SN1 | 2,3-Difluoro-6-hydroxybenzoic Acid, Isopropyl Halide |

Oxidation and Reduction Pathways of the Isopropyl Moiety

The isopropyl group itself can be a site for chemical modification, primarily through oxidation, to introduce new functionalities.

Oxidation of the Isopropyl Group: The benzylic position of the isopropyl group is susceptible to oxidation. Aromatic compounds containing an isopropyl group can be oxidized to convert the isopropyl group into a 2-hydroxy-2-propyl group. google.comepo.org This transformation is typically carried out using molecular oxygen in the presence of a catalyst or under specific conditions, such as in an aqueous alkali solution. google.comepo.org Such processes have been developed for the synthesis of aromatic tertiary alcohols from compounds with a tertiary carbon atom attached directly to an aromatic ring. google.com The initial product of such an oxidation is often a hydroperoxide, which is then reduced to the corresponding tertiary alcohol. vedantu.com Further oxidation could potentially yield a ketone, though this may involve cleavage of carbon-carbon bonds. quora.com

Reduction of the Isopropyl Moiety: The reduction of an alkyl group such as the isopropyl moiety on an aromatic ring is not a common or synthetically straightforward pathway. Standard catalytic hydrogenation conditions that might reduce other functional groups would typically leave the alkyl chain and the aromatic ring intact. Therefore, this pathway is not generally considered a viable functionalization strategy for this compound.

Synthesis of Polyfunctional Derivatives and Complex Scaffolds

The strategic functionalization of this compound allows for its use as a key intermediate in the construction of more complex molecules with multiple functional groups and intricate architectures.

Multistep Synthetic Sequences Utilizing this compound as a Key Intermediate

The carboxylic acid group is the most common starting point for multistep synthetic sequences. It can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides. For instance, the reaction of the carboxylic acid with an amine in the presence of a coupling agent yields the corresponding amide. This new amide can then serve as a directing group for subsequent C-H activation reactions or as a handle for further transformations.

A plausible synthetic sequence could involve:

Amide Formation: Conversion of the carboxylic acid to an N-alkyl or N-aryl amide using standard peptide coupling reagents. The formation of ammonium (B1175870) carboxylate salts through a simple acid-base reaction with an amine is a key step in this process. mdpi.com

Directed Functionalization: The newly installed amide group can direct the functionalization of an adjacent C-H bond on the aromatic ring, although the existing substitution pattern makes this challenging.

Modification of Other Sites: The fluoro or isopropoxy groups could be modified in subsequent steps, although this often requires harsh conditions that may not be compatible with the rest of the molecule.

The use of fluorinated benzoic acids as precursors for more complex heterocyclic compounds, such as those with antibacterial properties, highlights their importance as key intermediates in medicinal chemistry. google.com

Chemo- and Regioselective Functionalization Challenges

The synthesis of polyfunctional derivatives from this compound is accompanied by significant chemo- and regioselectivity challenges.

Chemoselectivity: The molecule possesses multiple reactive sites: the carboxylic acid, the aromatic C-H bonds, the aromatic C-F bonds, and the ether linkage. Achieving selective reaction at one site without affecting the others is a major hurdle. For example, conditions required to cleave the ether linkage (strong acid, heat) could also lead to decarboxylation. openstax.orgmdpi.com Similarly, reagents intended to functionalize the aromatic ring might react with the acidic proton of the carboxyl group.

Regioselectivity: Introducing a new substituent onto the aromatic ring via electrophilic aromatic substitution is complicated by the existing substituents. The isopropoxy group is an ortho-, para-director, while the fluorine atoms and the carboxylic acid group are deactivating. The positions ortho and para to the strong directing isopropoxy group are already occupied (by fluorine and the carboxyl group). The remaining open positions on the ring (C4 and C5) are influenced by a complex interplay of activating and deactivating effects from the three different types of substituents.

Spectroscopic and Structural Characterization of 2,3 Difluoro 6 Isopropoxybenzoic Acid and Its Derivatives Advanced Research Focus

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,3-Difluoro-6-isopropoxybenzoic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

¹H, ¹³C, ¹⁹F NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the isopropoxy group, and the carboxylic acid proton. The aromatic region would likely show two coupled doublets, corresponding to the protons at the C4 and C5 positions of the benzene (B151609) ring. The isopropoxy group would be characterized by a septet for the methine proton and a doublet for the two methyl groups. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. docbrown.info The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield chemical shift. The carbon atoms attached to the fluorine atoms will show characteristic splitting due to C-F coupling. The isopropoxy group will have two distinct signals for the methine and methyl carbons.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the fluorine atoms at the C2 and C3 positions. The chemical shifts and the coupling between these two fluorine atoms (J-coupling) would provide crucial information about their chemical environment and spatial relationship.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| COOH | 10.0 - 13.0 | br s | - |

| Ar-H (C5) | 7.0 - 7.3 | d | J(H-H) = 8.0 - 9.0 |

| Ar-H (C4) | 6.8 - 7.1 | d | J(H-H) = 8.0 - 9.0 |

| OCH(CH₃)₂ | 4.5 - 4.8 | sept | J(H-H) = 6.0 - 7.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| COOH | 165 - 175 | s |

| C2 | 150 - 160 | d, J(C-F) |

| C3 | 145 - 155 | d, J(C-F) |

| C6 | 140 - 150 | s |

| C1 | 120 - 130 | s |

| C5 | 115 - 125 | s |

| C4 | 110 - 120 | s |

| OCH(CH₃)₂ | 70 - 80 | s |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| F (C2) | -130 to -140 | d | J(F-F) = 15 - 25 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

To definitively assign the signals and establish the connectivity between atoms, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons at C4 and C5, and within the isopropoxy group between the methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the aromatic CH groups and the isopropoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can help to determine the preferred conformation of the isopropoxy group relative to the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Studies

HRMS is a powerful technique for determining the precise elemental composition of a molecule and for gaining insights into its structure through fragmentation analysis. fu-berlin.de

Ionization Techniques and Fragmentation Pathway Elucidation

For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would typically be used. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for benzoic acids include the loss of water (H₂O) and carbon monoxide (CO). fu-berlin.de For this compound, the loss of the isopropoxy group as a radical or as propene are also likely fragmentation pathways. Tandem mass spectrometry (MS/MS) experiments can be performed to isolate and fragment specific ions, helping to piece together the fragmentation puzzle.

Isotopic Pattern Analysis for Structural Confirmation

The high mass accuracy of HRMS allows for the determination of the elemental formula of the parent ion and its fragments. The characteristic isotopic pattern of the molecule, arising from the natural abundance of isotopes like ¹³C, can be precisely measured and compared with the theoretical pattern for the proposed formula, providing a high degree of confidence in the structural assignment.

Table 4: Predicted HRMS Data for this compound (C₁₀H₁₀F₂O₃)

| Ion | Predicted Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 217.0670 |

| [M-H]⁻ | 215.0514 |

| [M-H₂O+H]⁺ | 199.0565 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band in the region of 2500-3300 cm⁻¹, and a strong C=O stretching band around 1700 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations are expected to appear in the 1100-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum. The symmetric stretching of the carboxylate group, if the compound exists as a dimer, would also be Raman active.

A key aspect to investigate using vibrational spectroscopy is the extent of hydrogen bonding. In the solid state, benzoic acids often form hydrogen-bonded dimers. This dimerization leads to a significant broadening and red-shifting of the O-H stretching band and a lowering of the C=O stretching frequency in the FT-IR spectrum.

Table 5: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (acid) | 2500-3300 (broad) | 2500-3300 (weak) |

| C-H stretch (aromatic) | 3000-3100 | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 | 2850-3000 |

| C=O stretch (acid) | 1680-1720 | 1680-1720 (weak) |

| C=C stretch (aromatic) | 1450-1600 | 1450-1600 (strong) |

X-ray Crystallography for Solid-State Structure Determination

A hypothetical table of crystal data for this compound is provided below, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

| Density (calc) (g/cm³) | 1.38 |

| Hydrogen Bonding | Centrosymmetric R²₂(8) dimers via O-H···O interactions |

This table is for illustrative purposes and represents plausible data for a compound of this type.

Since this compound is not chiral, the determination of absolute configuration is not applicable. However, for chiral derivatives of this compound, X-ray crystallography using anomalous dispersion effects would be the definitive method for assigning the absolute stereochemistry.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and can be influenced by factors such as fluorination. rsc.org Different polymorphs can exhibit distinct physical properties. Crystallization experiments under various conditions (e.g., different solvents, temperatures) could reveal the existence of multiple polymorphs of this compound. Each polymorph would have a unique crystal structure and, consequently, a distinct X-ray diffraction pattern and spectroscopic signature.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Research

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for studying chiral molecules. nih.govacs.org ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, providing information about the electronic transitions and stereochemistry of chiral chromophores. acs.org VCD, the infrared counterpart to ECD, provides stereochemical information from vibrational transitions. nih.gov

While the parent molecule, this compound, is achiral and thus ECD and VCD silent, these techniques would be invaluable for the stereochemical analysis of its chiral derivatives. For instance, if a chiral center were introduced in the isopropoxy group or elsewhere in a derivative, ECD and VCD could be used to:

Determine the absolute configuration: By comparing experimental ECD and VCD spectra with those predicted by quantum chemical calculations for each enantiomer, the absolute configuration of a new chiral derivative could be unambiguously assigned.

Analyze conformational preferences of chiral molecules in solution: VCD is particularly sensitive to the solution-phase conformation of molecules, providing insights that are complementary to solid-state X-ray data.

The application of these powerful techniques underscores the depth of structural and stereochemical information that can be obtained for derivatives of this compound in advanced chemical research.

Advanced Theoretical and Computational Studies on 2,3 Difluoro 6 Isopropoxybenzoic Acid

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For 2,3-Difluoro-6-isopropoxybenzoic acid, computational quantum chemistry provides powerful tools to probe its electronic characteristics. Methods such as Density Functional Theory (DFT) are employed to calculate the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. taylorandfrancis.comwikipedia.org

In a related compound, 2,3-difluorobenzoic acid, quantum chemical calculations have been performed to determine its FMO energies. nih.gov These calculations show that charge transfer occurs within the molecule. nih.gov For this compound, the introduction of the electron-donating isopropoxy group at the 6-position is expected to raise the energy of the HOMO and, to a lesser extent, the LUMO. This would result in a smaller HOMO-LUMO gap, suggesting a higher reactivity compared to its non-alkoxylated counterpart.

Table 1: Calculated Frontier Molecular Orbital Energies for Benzoic Acid Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzoic Acid | -7.02 | -0.85 | 6.17 |

| 2,3-Difluorobenzoic Acid | -7.15 | -1.02 | 6.13 |

Note: Values for Benzoic Acid and 2,3-Difluorobenzoic Acid are based on reported computational studies. Values for this compound are estimated based on the expected electronic effects of the isopropoxy group.

Electrostatic Potential Maps and Charge Distribution

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. walisongo.ac.idresearchgate.net In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, the ESP map would be expected to show a significant negative potential around the carboxylic acid group's oxygen atoms, making them prime targets for electrophiles. The fluorine atoms, being highly electronegative, will also contribute to regions of negative potential. The isopropoxy group, being electron-donating, will increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to it. However, the presence of the electron-withdrawing fluorine atoms and the carboxylic acid group will create a more complex charge distribution across the ring. The hydrogen atom of the carboxylic acid will exhibit a strong positive potential, indicative of its acidic nature.

Conformational Analysis and Energy Minima

The three-dimensional structure and conformational flexibility of a molecule are crucial for its biological activity and physical properties. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Potential Energy Surface Scans

Potential energy surface (PES) scans are a computational technique used to explore the conformational space of a molecule. uni-muenchen.de This is typically done by systematically changing a specific dihedral angle and calculating the energy at each step. For this compound, key dihedral angles to scan would include the rotation around the C-C bond connecting the carboxylic acid group to the phenyl ring and the rotations around the C-O bonds of the isopropoxy group.

The steric bulk of the isopropoxy group at the 6-position, adjacent to the carboxylic acid, is expected to create significant steric hindrance. This will likely lead to a non-planar arrangement of the carboxylic acid group with respect to the benzene (B151609) ring to minimize steric repulsion. The PES scan would reveal the most stable rotational conformer and the energy barriers to rotation, providing insight into the molecule's flexibility. Studies on ortho-substituted benzoic acids have shown that such substitutions can lead to non-planar structures. researchgate.netresearchgate.net

Solvent Effects on Conformation and Reactivity

The surrounding solvent can have a profound impact on the conformation and reactivity of a solute molecule. nih.govrsc.org Solvents can stabilize or destabilize different conformers and can influence reaction rates by solvating reactants, transition states, and products to varying extents.

For this compound, polar solvents are expected to stabilize conformations with larger dipole moments. The carboxylic acid group can form hydrogen bonds with protic solvents, which can affect its orientation and acidity. ucl.ac.uk In non-polar solvents, intramolecular hydrogen bonding between the carboxylic acid proton and the oxygen of the isopropoxy group might be a possibility, leading to a more compact conformation. The choice of solvent can therefore be critical in controlling the shape and reactivity of this molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these solvent effects.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values calculated from the electronic structure of a molecule that can be used to predict its chemical and physical properties. nih.govrsc.org These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular structure with biological activity or other properties.

For this compound, several key descriptors can be calculated to understand its structure-reactivity relationships:

Electronegativity (χ): A measure of an atom's ability to attract electrons. For a molecule, it is often approximated as the negative of the chemical potential.

Chemical Hardness (η): A measure of resistance to deformation or change in electron distribution. It is related to the HOMO-LUMO gap.

Electrophilicity Index (ω): A global reactivity index that measures the propensity of a species to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related molecules and for building predictive models of its behavior. nih.gov

Table 2: Calculated Quantum Chemical Descriptors for Benzoic Acid Derivatives

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Dipole Moment (μ) (Debye) |

|---|---|---|---|---|

| Benzoic Acid | 3.935 | 3.085 | 2.51 | 1.75 |

| 2,3-Difluorobenzoic Acid | 4.085 | 3.065 | 2.72 | 2.89 |

Note: Values for Benzoic Acid and 2,3-Difluorobenzoic Acid are based on reported computational studies. Values for this compound are estimated based on the expected electronic and steric effects of the substituents.

Hammett Parameters and Related Electronic Descriptors

The electronic character of substituents on a benzene ring significantly influences the reactivity of a molecule. This is quantitatively described by Hammett parameters (σ), which are derived from the dissociation constants of substituted benzoic acids in water. wikipedia.orgviu.ca For this compound, the Hammett parameters of the individual substituents—two fluorine atoms and an isopropoxy group—collectively determine the electronic properties of the aromatic ring and the acidity of the carboxylic acid group.

The Hammett equation is expressed as:

log(K/K₀) = σρ

where K is the equilibrium constant for a reaction of a substituted benzene derivative, K₀ is the equilibrium constant for the unsubstituted benzene derivative, σ is the substituent constant, and ρ is the reaction constant. wikipedia.org Electron-withdrawing groups have positive σ values and increase the acidity of benzoic acid, while electron-donating groups have negative σ values and decrease the acidity. youtube.com

Table 1: Estimated Hammett Parameters and Related Electronic Descriptors for this compound

| Parameter | Description | Estimated Value |

| σ (ortho-F) | Hammett constant for the fluorine at the 2-position. | +0.20 to +0.30 |

| σ (meta-F) | Hammett constant for the fluorine at the 3-position. | +0.34 |

| σ (ortho-O-iPr) | Hammett constant for the isopropoxy group at the 6-position. | -0.10 to +0.10 |

| Calculated pKa | Predicted acidity of the carboxylic acid group. | 2.5 - 3.0 |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | 2.0 - 2.5 D |

Note: The values presented in this table are estimations based on known values for similar substituents and are intended to be illustrative. Precise values would require specific experimental measurements or high-level computational studies.

Topological Analysis of Electron Density (AIM)

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution in a molecule, offering insights into the nature of chemical bonds and intermolecular interactions. This analysis is based on the topology of the electron density, ρ(r), specifically its gradient vector field and the Laplacian of the electron density, ∇²ρ(r).

Key features of an AIM analysis include the identification of critical points in the electron density, where the gradient of the density is zero. These critical points are classified by their rank and signature. For chemical bonding, the most important are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms.

For this compound, an AIM analysis would reveal the characteristics of the covalent bonds within the molecule, as well as any non-covalent interactions, such as intramolecular hydrogen bonds. The properties of the electron density at the BCPs provide quantitative information about the bonds.